molecular formula C26H32N4O6 B14462740 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- CAS No. 70476-65-2

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)-

Cat. No.: B14462740
CAS No.: 70476-65-2
M. Wt: 496.6 g/mol
InChI Key: HTEVDQWBPSQOIT-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracenedione core, which is substituted with hydroxy and morpholinyl groups. It is known for its vibrant color and has been studied for various applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the hydroxy and morpholinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(4-morpholinyl)ethyl)amino)- apart is its unique combination of hydroxy and morpholinyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

70476-65-2

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

1,4-dihydroxy-5,8-bis(2-morpholin-4-ylethylamino)anthracene-9,10-dione

InChI

InChI=1S/C26H32N4O6/c31-19-3-4-20(32)24-23(19)25(33)21-17(27-5-7-29-9-13-35-14-10-29)1-2-18(22(21)26(24)34)28-6-8-30-11-15-36-16-12-30/h1-4,27-28,31-32H,5-16H2

InChI Key

HTEVDQWBPSQOIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=C3C(=C(C=C2)NCCN4CCOCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O

Origin of Product

United States

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